N-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
“N-(2-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a complex organic compound that belongs to the class of pyrrolopyrimidines. Pyrrolopyrimidines are a group of compounds that contain a pyrrolopyrimidine moiety, which is a pyrimidine fused to a pyrrole ring. They are known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such compounds usually involves multi-step reactions, starting from simple building blocks. The exact synthesis pathway would depend on the specific substituents on the pyrrolopyrimidine core .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the conjugated system of double bonds in the pyrrolopyrimidine moiety. The presence of various substituents like phenyl and methoxy groups can influence its chemical properties and interactions .Chemical Reactions Analysis
As an organic compound, it can undergo various chemical reactions typical for its functional groups. For example, the amine group can participate in acid-base reactions, and the aromatic rings can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility could be affected by the polar amine group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications
NMR Characterization
A study by Sørum et al. (2010) provided detailed 1H, 13C, and 19F NMR data for N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines, contributing to the structural elucidation of related compounds (Sørum, Simić, Sundby, & Hoff, 2010).
Facile Synthesis and Docking Studies
Bommeraa, Merugu, and Eppakayala (2019) developed a simple synthesis method for a similar compound, demonstrating the potential for efficient production of this class of chemicals. Their work included docking studies to predict interaction with biological targets (Bommeraa, Merugu, & Eppakayala, 2019).
Antifungal Activity
Research by Jafar et al. (2017) explored the antifungal effects of derivatives containing a heterocyclic compound, highlighting the biological activity of these compounds against certain fungi, such as Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Synthesis and Chemical Reactivity
Farouk, Ibrahim, and El-Gohary (2021) investigated the synthesis and chemical reactivity of related compounds, providing insights into their potential for forming the basis of new pharmaceuticals through various chemical reactions (Farouk, Ibrahim, & El-Gohary, 2021).
Molecular Structures and Cytotoxicity
A study by Ghani and Mansour (2011) on palladium(II) and platinum(II) complexes containing benzimidazole ligands, including compounds structurally related to "N-(2-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine", provided valuable information on molecular structures, vibrational frequencies, and cytotoxicity against cancer cell lines (Ghani & Mansour, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O/c1-32-21-13-11-20(12-14-21)31-16-22(18-7-3-2-4-8-18)24-25(29-17-30-26(24)31)28-15-19-9-5-6-10-23(19)27/h2-14,16-17H,15H2,1H3,(H,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLMGURRYFCKRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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